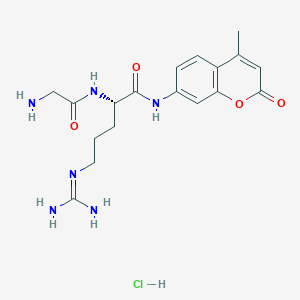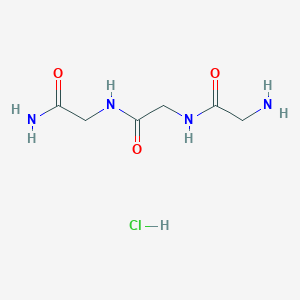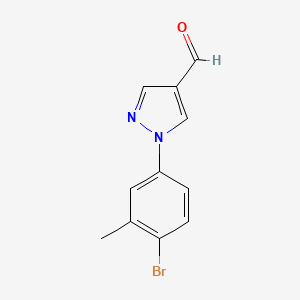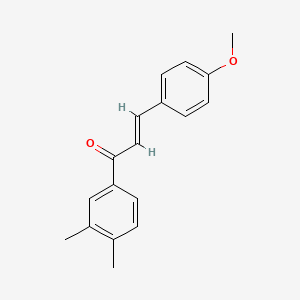
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as 2E-2,5-DCPT, is a synthetic phenylpropene that has been used in a variety of scientific research applications. It has been studied for its potential as an insecticide, herbicide, and fungicide, as well as its potential to act as an antioxidant and anti-inflammatory agent. Furthermore, it has been studied for its potential to interact with various cellular pathways and receptors.
科学的研究の応用
2E-2,5-DCPT has been studied for its potential as an insecticide, herbicide, and fungicide. It has also been studied for its potential to act as an antioxidant and anti-inflammatory agent. Furthermore, it has been studied for its potential to interact with various cellular pathways and receptors.
作用機序
2E-2,5-DCPT is believed to act as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel that is found in the central and peripheral nervous systems of vertebrates and invertebrates. It is believed that 2E-2,5-DCPT binds to the nAChR and activates it, leading to an influx of calcium ions into the cell. This influx of calcium ions is believed to be responsible for the insecticidal, herbicidal, and fungicidal effects of 2E-2,5-DCPT.
Biochemical and Physiological Effects
2E-2,5-DCPT has been shown to act as an antioxidant and anti-inflammatory agent in vitro. It has also been shown to inhibit the release of histamine from mast cells, suggesting that it could have anti-allergic effects. Additionally, it has been shown to have some anti-cancer effects, although further research is needed to determine the extent of these effects.
実験室実験の利点と制限
The advantages of using 2E-2,5-DCPT in lab experiments include its low cost and availability, as well as its ability to interact with various cellular pathways and receptors. The main limitation of using 2E-2,5-DCPT in lab experiments is that it is a synthetic compound, and its effects may not be fully understood or accurately predicted.
将来の方向性
For the research and application of 2E-2,5-DCPT include further investigation into its potential as an insecticide, herbicide, and fungicide, as well as its potential to act as an antioxidant and anti-inflammatory agent. Additionally, further research should be conducted to determine the extent of its anti-cancer effects, as well as its potential to interact with other cellular pathways and receptors. Finally, further research should be conducted to determine the safety and efficacy of 2E-2,5-DCPT in humans.
合成法
2E-2,5-DCPT can be synthesized through the reaction of 2,5-dichlorobenzaldehyde and 2,3,4-trimethoxyphenylpropene. The reaction is catalyzed using a palladium-based catalyst, and the product is obtained in good yields. The reaction is carried out in a solvent such as methanol, ethanol, or dimethylformamide (DMF).
特性
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O4/c1-22-16-9-5-11(17(23-2)18(16)24-3)4-8-15(21)13-10-12(19)6-7-14(13)20/h4-10H,1-3H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQJDXDCIZOBV-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














